![molecular formula C18H15F2NO2S B2837824 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide CAS No. 2034359-21-0](/img/structure/B2837824.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Specifically, it has a benzo[b]thiophene moiety, which is a fused ring system consisting of a benzene ring and a thiophene ring . The molecule also contains a difluorobenzamide group, which suggests the presence of a benzene ring with two fluorine atoms and an amide group .
Molecular Structure Analysis
The molecular structure of similar compounds, like 2-(benzo[b]thiophen-2-yl)pyridine-based compounds, have been determined using techniques like single-crystal X-ray diffraction . This technique could potentially be used to determine the structure of the compound .Chemical Reactions Analysis
The chemical reactions involving benzo[b]thiophene derivatives can be quite complex. For instance, they can undergo Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . The exact reactions that “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide” can undergo would depend on its precise molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, benzothiophene is a white solid with a melting point of 32 °C and a boiling point of 221 °C . The properties of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide” could be different due to the presence of additional functional groups.Scientific Research Applications
Antimicrobial Properties
Benzothiophene derivatives have been tested against various microorganisms such as C. albicans, B. subtilis, E. coli and S. aureus. Some of these compounds displayed high antibacterial activity against S. aureus .
Antioxidant Capacities
Certain benzothiophene derivatives showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .
Organic Semiconductors
Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). These substances were employed as semiconductor layers in bottom-gate/top-contact OFETs .
Fungicidal Activities
Some benzothiophene derivatives have shown potential in combating fungal diseases. They have been tested against diseases such as cucumber anthracnose (CA, Colletotrichum orbiculare) and cucumber downy mildew (CDM, Pseudoperonospora cubensis) .
Inhibitors of Lipid Peroxidation
Thiophene-mediated molecules are known as strong inhibitors of lipid peroxidation .
Potassium Channel Openers
Thiophene derivatives have been used as potassium channel openers .
Topoisomerase Inhibitors
Thiophene derivatives have been used as topoisomerase inhibitors .
L1210 Cell Selectors
Thiophene derivatives have been used as L1210 cell selectors .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals . Additionally, its synthesis process could be optimized, or new synthetic routes could be explored .
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2S/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAMESIXVGMCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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